molecular formula C9H14F2N4O B11734680 3-Amino-1-(2,2-difluoroethyl)-N-ethyl-n-methyl-1H-pyrazole-4-carboxamide

3-Amino-1-(2,2-difluoroethyl)-N-ethyl-n-methyl-1H-pyrazole-4-carboxamide

Cat. No.: B11734680
M. Wt: 232.23 g/mol
InChI Key: VHXUAAZKZWWFIE-UHFFFAOYSA-N
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Description

3-Amino-1-(2,2-difluoroethyl)-N-ethyl-n-methyl-1H-pyrazole-4-carboxamide is a synthetic organic compound that belongs to the pyrazole family This compound is characterized by the presence of an amino group, a difluoroethyl group, and a carboxamide group attached to a pyrazole ring

Properties

Molecular Formula

C9H14F2N4O

Molecular Weight

232.23 g/mol

IUPAC Name

3-amino-1-(2,2-difluoroethyl)-N-ethyl-N-methylpyrazole-4-carboxamide

InChI

InChI=1S/C9H14F2N4O/c1-3-14(2)9(16)6-4-15(5-7(10)11)13-8(6)12/h4,7H,3,5H2,1-2H3,(H2,12,13)

InChI Key

VHXUAAZKZWWFIE-UHFFFAOYSA-N

Canonical SMILES

CCN(C)C(=O)C1=CN(N=C1N)CC(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(2,2-difluoroethyl)-N-ethyl-n-methyl-1H-pyrazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions.

    Introduction of the Difluoroethyl Group: The difluoroethyl group can be introduced via nucleophilic substitution reactions using difluoroethyl halides.

    Amination and Carboxamide Formation: The amino group and carboxamide group are introduced through subsequent reactions involving amination and acylation steps.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(2,2-difluoroethyl)-N-ethyl-n-methyl-1H-pyrazole-4-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halides, acids, and bases are employed under various conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

3-Amino-1-(2,2-difluoroethyl)-N-ethyl-n-methyl-1H-pyrazole-4-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It finds applications in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 3-Amino-1-(2,2-difluoroethyl)-N-ethyl-n-methyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-1-(2,2-difluoroethyl)-N,N-dimethyl-1H-pyrazole-4-carboxamide
  • 3-Amino-1-(2,2-difluoroethyl)-N,N-dipropyl-1H-pyrazole-4-carboxamide
  • 3-Amino-1-(2,2-difluoroethyl)-1,2-dihydropyridin-2-one

Uniqueness

Compared to similar compounds, 3-Amino-1-(2,2-difluoroethyl)-N-ethyl-n-methyl-1H-pyrazole-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its difluoroethyl group, in particular, contributes to its stability and reactivity, making it a valuable compound for various applications.

Biological Activity

3-Amino-1-(2,2-difluoroethyl)-N-ethyl-n-methyl-1H-pyrazole-4-carboxamide is a pyrazole derivative that has garnered attention for its potential biological activities. This compound is part of a broader class of pyrazole compounds known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and antimicrobial activities.

The synthesis of this compound typically involves multi-step reactions starting from simpler pyrazole derivatives. The general synthetic route includes:

  • Formation of the Pyrazole Ring : The initial step involves the reaction of appropriate hydrazine derivatives with carbonyl compounds to form the pyrazole scaffold.
  • Introduction of Functional Groups : Subsequent steps involve the introduction of the difluoroethyl group and the carboxamide functionality through nucleophilic substitutions and coupling reactions.

Chemical Structure

PropertyValue
Molecular FormulaC10H12F2N4O
Molecular Weight246.23 g/mol
IUPAC NameThis compound
Canonical SMILESCCN(C)C(=O)N=C(N)C(F)(F)C

Anti-inflammatory Activity

Research has shown that pyrazole derivatives exhibit significant anti-inflammatory effects. For instance:

  • In Vivo Studies : A study demonstrated that compounds similar to this compound showed up to 85% inhibition of tumor necrosis factor (TNF-α) at concentrations as low as 10 µM when compared to standard anti-inflammatory drugs like dexamethasone .

Antimicrobial Activity

Pyrazole derivatives have also been evaluated for their antimicrobial properties:

  • In Vitro Studies : Compounds from the same class have shown promising results against various bacterial strains. For example, certain derivatives demonstrated effective inhibition against E. coli and Bacillus subtilis at concentrations around 40 µg/mL , comparable to standard antibiotics .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • COX Inhibition : Many pyrazole derivatives act as cyclooxygenase (COX) inhibitors, which are crucial in mediating inflammatory responses.
  • Antioxidant Properties : Some studies suggest that these compounds may also exhibit antioxidant activities, contributing to their overall therapeutic effects.

Study on Anti-inflammatory Effects

In a controlled study involving carrageenan-induced paw edema in rats, a series of pyrazole derivatives were tested. The results indicated that certain compounds had comparable efficacy to ibuprofen, with percentages of edema inhibition reaching up to 78% .

Research on Antimicrobial Activity

Another investigation focused on the antimicrobial properties of related pyrazole compounds against Mycobacterium tuberculosis. The study found that several derivatives achieved inhibition rates exceeding 98% , indicating strong potential for treating infections caused by resistant strains .

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